BrTDO
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Overview
Description
BrTDO is a compound belonging to the class of thienodiazepines. It is structurally related to benzodiazepines, which are well-known for their anxiolytic, sedative, and muscle relaxant properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BrTDO typically involves the following steps:
Formation of the Thieno Ring: The thieno ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Diazepine Ring: The diazepine ring is introduced via a condensation reaction with appropriate reagents.
Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using bromine and chlorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
BrTDO has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other thienodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of BrTDO involves its interaction with the central nervous system. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, resulting in anxiolytic and sedative properties.
Comparison with Similar Compounds
Similar Compounds
Phenazepam: A benzodiazepine with similar anxiolytic and sedative properties.
Diazepam: Another benzodiazepine known for its muscle relaxant and anticonvulsant effects.
Lorazepam: A benzodiazepine used for its anxiolytic and sedative properties.
Uniqueness
BrTDO is unique due to its thieno ring structure, which differentiates it from traditional benzodiazepines. This structural difference may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
40017-65-0 |
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Molecular Formula |
C13H8BrClN2OS |
Molecular Weight |
355.64 g/mol |
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C13H8BrClN2OS/c14-10-5-8-12(7-3-1-2-4-9(7)15)16-6-11(18)17-13(8)19-10/h1-5H,6H2,(H,17,18) |
InChI Key |
OIWLJXGKXRTFQL-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(C=C(S2)Br)C(=N1)C3=CC=CC=C3Cl |
Isomeric SMILES |
C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br |
Canonical SMILES |
C1C(=O)N=C2C(=C(N1)C3=CC=CC=C3Cl)C=C(S2)Br |
Origin of Product |
United States |
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